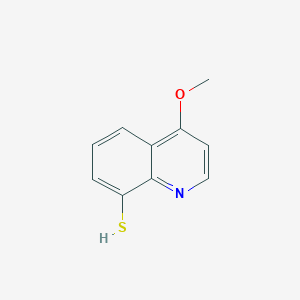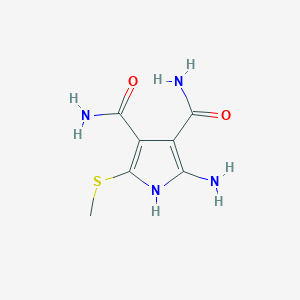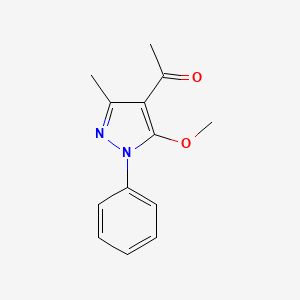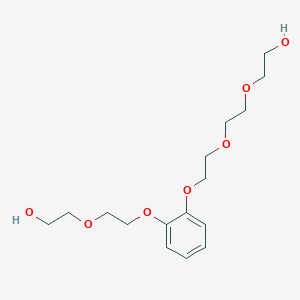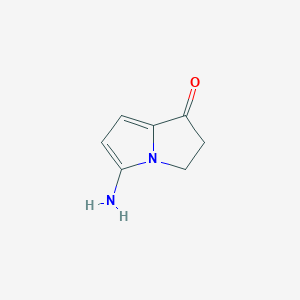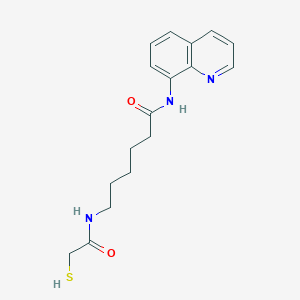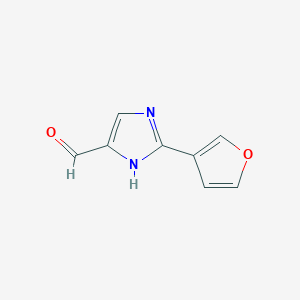
4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one typically involves the condensation of 4-methoxybenzaldehyde with 4-nitrophenylacetic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino-substituted compounds.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. Its derivatives could be screened for activity against various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic applications. For example, they could be studied as potential inhibitors of specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes. Its unique chemical properties make it a valuable component in various industrial processes.
作用機序
The mechanism of action of 4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one depends on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
4-(4-Methoxybenzylidene)-2-phenyl-oxazol-5(4H)-one: Similar structure but lacks the nitro group.
4-(4-Nitrobenzylidene)-2-(4-methoxyphenyl)oxazol-5(4H)-one: Similar structure but with reversed positions of the methoxy and nitro groups.
4-(4-Methoxybenzylidene)-2-(4-chlorophenyl)oxazol-5(4H)-one: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
The presence of both methoxy and nitro groups in 4-(4-Methoxybenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one imparts unique chemical properties, such as specific electronic effects and reactivity patterns
特性
| 40108-81-4 | |
分子式 |
C17H12N2O5 |
分子量 |
324.29 g/mol |
IUPAC名 |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-8-2-11(3-9-14)10-15-17(20)24-16(18-15)12-4-6-13(7-5-12)19(21)22/h2-10H,1H3/b15-10- |
InChIキー |
WOOALORAUNALDW-GDNBJRDFSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
